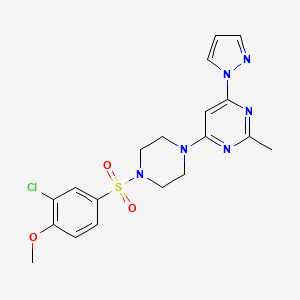

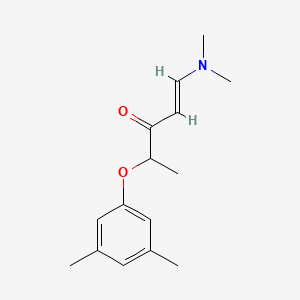

![molecular formula C30H29FN4O2 B2368513 N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide CAS No. 1185170-78-8](/img/structure/B2368513.png)

N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, chemistry, and biology. In

Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Transformations

The study by Tang et al. (2014) focuses on the synthesis of N‐Acetyl enamides through reductive acetylation of oximes, mediated by iron(II) acetate. This method contributes to the broader field of organic synthesis, providing insights into the preparation of acyclic N-acetyl α-arylenamides, which could be relevant for compounds with similar structural features "Synthesis of N‐Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N‐(1‐(4‐Bromophenyl)vinyl)acetamide".

Hashihayata et al. (2002) described a synthesis process involving iodine-mediated oxidative cyclization, leading to the construction of a pyrrolidine ring system. This method underscores the utility of halogen-mediated reactions in synthesizing complex organic structures, potentially applicable to derivatives of the queried compound "Synthesis of the side chain of a novel carbapenem via iodine-mediated oxidative cyclization of (1R)-N-(1-aryl-3-butenyl)acetamide.".

Chemical Properties and Applications

Fahim and Ismael (2019) explored the antimicrobial activity of novel sulphonamide derivatives, highlighting the potential of specific acetamide derivatives in antimicrobial applications. This research can be indicative of the bioactivity potential of related acetamide compounds in combating microbial infections "Synthesis, antimicrobial activity and quantum calculations of Novel sulphonamide derivatives".

Cottineau, Kessler, and O’Shea (2006) focused on the Suzuki–Miyaura cross-coupling process, preparing vinylacetanilide derivatives. The study demonstrates the versatility of palladium-catalyzed reactions in creating bonds between aryl and vinyl groups, which could be relevant for functionalizing compounds like the one "Suzuki‐Miyaura Cross‐Coupling: Preparation of 2′‐Vinylacetanilide".

Propiedades

IUPAC Name |

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29FN4O2/c1-2-21-9-6-10-25(17-21)32-28(36)20-35-29(23-11-13-24(31)14-12-23)33-27-19-34(16-15-26(27)30(35)37)18-22-7-4-3-5-8-22/h3-14,17H,2,15-16,18-20H2,1H3,(H,32,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFSBUSLJZHBRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29FN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

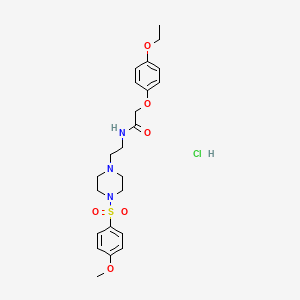

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)

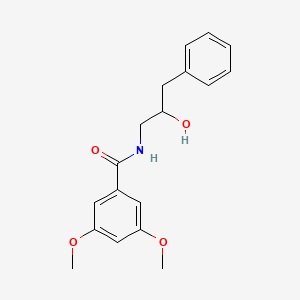

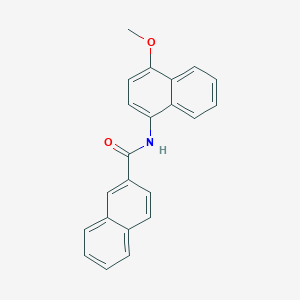

![2-[2-[(E)-2-cyano-3-(2,4-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2368436.png)

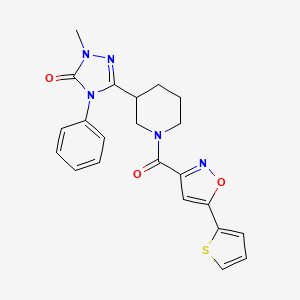

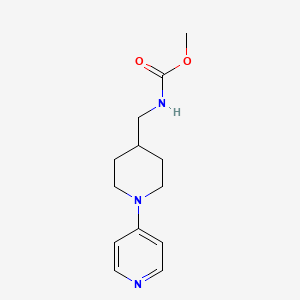

![N-(2-ethyl-6-methylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2368437.png)

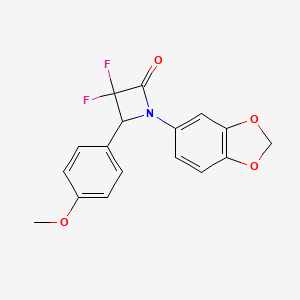

![N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368440.png)

![3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B2368442.png)

![Tert-butyl 3-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2368452.png)